molecular formula C21H14FN3O2S B5172251 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea

Cat. No.: B5172251
M. Wt: 391.4 g/mol
InChI Key: MRXIIJAYFZUYAH-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea is a complex organic compound that features a benzoxazole ring, a phenyl group, and a fluorobenzoyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and fluorobenzoyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized benzoxazole derivatives, while substitution reactions could introduce new functional groups to the phenyl or fluorobenzoyl moieties.

Scientific Research Applications

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting bacterial growth or cancer cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2S/c22-15-10-8-13(9-11-15)19(26)25-21(28)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXIIJAYFZUYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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